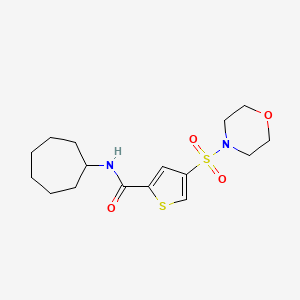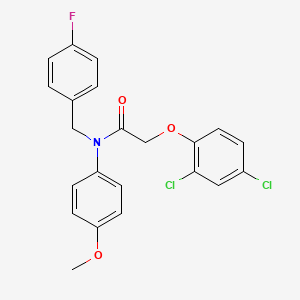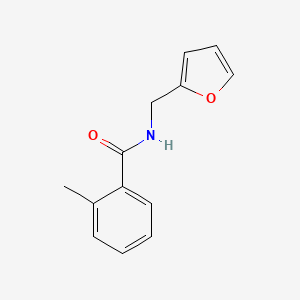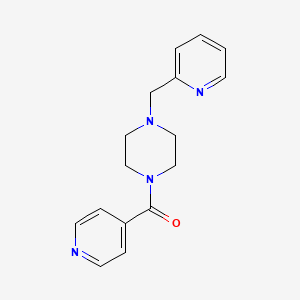
5-(3-fluoro-4-methoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-fluoro-4-methoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H13FN2O3 and its molecular weight is 264.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.09102044 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Researchers have developed novel series of oxadiazole derivatives, including compounds related to "5-(3-fluoro-4-methoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole," demonstrating significant antimicrobial and antitubercular activities. These compounds were synthesized through reactions involving isoxazole-3-carbohydrazide with different substituted acids, followed by characterization and biological activity tests. The antimicrobial effectiveness was particularly notable against strains such as E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with certain compounds showing potent antitubercular properties against M. tuberculosis H37Rv. Molecular docking studies supported these findings by illustrating the mode of inhibition against targeted enzymes (Shingare et al., 2018).
Antimicrobial and Antifungal Agents
Another study focused on the synthesis of new oxadiazole derivatives as anti-inflammatory, analgesic, and antimicrobial agents. This research involved creating compounds that showed promising anti-inflammatory and analgesic activities, along with significant antibacterial and antifungal effects. The process included regioselective N-alkylation and functionalization with substituted benzenesulfonyl chlorides. The synthesized compounds were characterized and tested for their in vivo and in vitro activities, highlighting their potential as pharmaceutical agents (Ramaprasad et al., 2013).
Optical and Electronic Applications
Research into the optical and electronic applications of oxadiazole derivatives has also been conducted. A study on the synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles containing 2-fluoro-4-methoxy phenyl showed these compounds could have potential applications in optoelectronics. The study used open-aperture z-scan experiments to measure optical nonlinearity, indicating that certain derivatives behave as optical limiters at specific wavelengths, making them suitable for use in optical devices (Chandrakantha et al., 2011).
Cytotoxic Evaluation for Cancer Research
Further investigations have explored the anticancer properties of 1,3,4-oxadiazole derivatives. Novel derivatives containing the 5-phenyl thiophene moiety were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HepG2, Caco-2, and PANC-1. This research highlights the potential of these compounds as candidates for anticancer drug development, with specific derivatives showing moderate to significant cytotoxicity against targeted cancer cells (Adimule et al., 2014).
Propriétés
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-17-11-3-2-8(6-10(11)14)13-15-12(16-19-13)9-4-5-18-7-9/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCOMKVHLFVVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3CCOC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4'-[(3,5-dimethyl-4-isoxazolyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5537538.png)
![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5537545.png)
![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)
![5-bromo-N-[1-(1,2,4-triazol-1-yl)ethyl]pyridin-2-amine](/img/structure/B5537561.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5537563.png)


![4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5537596.png)
![4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5537601.png)
![methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5537610.png)
![2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)


![1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5537647.png)
